molecular formula C20H29N5O2 B5546041 2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5546041
M. Wt: 371.5 g/mol
InChI Key: NEGASLCEACBFPR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole is a five-membered ring, consisting of three carbon atoms and two nitrogen atoms . It is amphoteric in nature i.e., it shows both acidic and basic properties .


Chemical Reactions Analysis

Imidazole is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-[(3,5-Dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one, due to its complex structure, is likely involved in specialized synthetic pathways and chemical studies. Its diazaspiro[4.5]decan-3-one core suggests its potential role in the synthesis of spiro compounds, which are prominent in medicinal chemistry for their unique biological activities. Such compounds have been explored for their antitumor, antifungal, and antimicrobial properties, as well as their roles as enzyme inhibitors.

Pharmacological Studies

Spiro compounds, similar to the one , have been evaluated for their pharmacological potential, particularly as enzyme inhibitors and in antifungal applications. For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been studied for their inhibition activities against chitin synthase, a key enzyme in fungal cell wall synthesis, indicating potential antifungal applications. Furthermore, these compounds have been assessed for their antimicrobial activities, showcasing their broad-spectrum potential in combating microbial infections (Li et al., 2019).

Anticancer and Antidiabetic Research

Spirothiazolidines, which share structural similarities with the compound , have been explored for their anticancer and antidiabetic properties. The incorporation of spiro frameworks into thiazolidines has yielded compounds with significant activity against cancer cell lines and potential as antidiabetic agents, highlighting the versatility of spiro compounds in therapeutic development (Flefel et al., 2019).

Material Science and Corrosion Inhibition

In the realm of material science, imidazolidine derivatives, akin to the discussed compound, have been synthesized and evaluated as corrosion inhibitors for steel in acidic environments. Their effectiveness in preventing corrosion highlights the potential industrial applications of such compounds in protecting metals against degradation (Wazzan et al., 2018).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The future directions in the research and development of imidazole derivatives are vast, given their wide range of biological activities. There is a great importance of heterocyclic ring containing drugs . Therefore, there is a need for the development of new drugs that overcome the Antimicrobial resistance (AMR) problems .

properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-8-[(1-ethylimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-4-24-10-7-21-18(24)13-23-8-5-20(6-9-23)11-19(26)25(14-20)12-17-15(2)22-27-16(17)3/h7,10H,4-6,8-9,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGASLCEACBFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCC3(CC2)CC(=O)N(C3)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

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